methyl 5-methyl-1-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Methyl 5-methyl-1-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a triazole ring, a triazine ring, and morpholine and piperidine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-1-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as ethanol and dimethylformamide (DMF), and the reactions are typically carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the triazole or triazine rings.
Scientific Research Applications
Methyl 5-methyl-1-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent or a biochemical tool.
Mechanism of Action
The mechanism of action of methyl 5-methyl-1-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and triazine derivatives, such as:
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound features a piperidine and morpholine substituent and has been studied for its diverse biological activities.
N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Known for its anti-tubercular activity.
Uniqueness
Methyl 5-methyl-1-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of a triazole ring, a triazine ring, and morpholine and piperidine substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 5-methyl-1-(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)triazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N8O3/c1-12-13(14(26)27-2)21-22-25(12)17-19-15(23-6-4-3-5-7-23)18-16(20-17)24-8-10-28-11-9-24/h3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMVDNLNMGQKIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC(=NC(=N2)N3CCOCC3)N4CCCCC4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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